L-Proline, 1-(3,5-dinitrobenzoyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

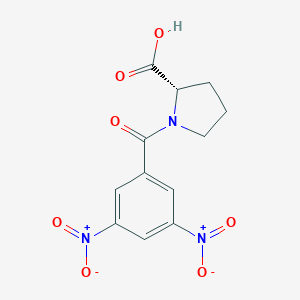

L-Proline, 1-(3,5-dinitrobenzoyl)-, also known as L-Proline, 1-(3,5-dinitrobenzoyl)-, is a useful research compound. Its molecular formula is C12H11N3O7 and its molecular weight is 309.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Proline, 1-(3,5-dinitrobenzoyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Proline, 1-(3,5-dinitrobenzoyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chromatographic Applications

Chiral Separation:

L-Proline, 1-(3,5-dinitrobenzoyl)- is widely used as a chiral selector in capillary electrophoresis and high-performance liquid chromatography (HPLC). Its ability to form stable complexes with various amino acids and their derivatives allows for effective enantioseparation. For instance, it has been utilized to resolve enantiomers of albendazole sulfoxide and other amino acid esters .

Mechanism:

The mechanism behind this chiral separation involves the interaction of the dinitrobenzoyl group with the chiral centers of the analytes. The differential interactions lead to varied retention times for each enantiomer, allowing for their separation and quantification.

| Chiral Selector | Application | Analytes |

|---|---|---|

| L-Proline, 1-(3,5-dinitrobenzoyl)- | Capillary electrophoresis | Albendazole sulfoxide |

| L-Proline, 1-(3,5-dinitrobenzoyl)- | HPLC | Various amino acid esters |

Medicinal Chemistry

Potential Antitumor Activity:

Research indicates that proline analogues, including derivatives like L-Proline, 1-(3,5-dinitrobenzoyl)-, may exhibit antitumor properties. Studies have shown that certain proline derivatives can inhibit cell growth in vitro and in vivo, suggesting their potential as therapeutic agents .

Biochemical Pathways:

L-Proline plays a significant role in various biochemical pathways. Its derivatives are involved in protein synthesis and folding processes, which are crucial for maintaining cellular integrity and function. The incorporation of dinitrobenzoyl groups can modify the physicochemical properties of proline derivatives, enhancing their biological activity .

Neuropharmacological Research

Influence on Neurotransmitter Metabolism:

Studies have demonstrated that L-proline impacts neurotransmitter metabolism, particularly dopamine and serotonin levels. This suggests potential applications in neurology research where modulation of these neurotransmitters could be beneficial for treating conditions like depression or anxiety .

Industrial Applications

Biocatalysis:

L-Proline analogues are being explored as biocatalysts in organic synthesis due to their ability to facilitate various chemical reactions under mild conditions. The unique structure of proline allows it to act as a chiral auxiliary in asymmetric synthesis processes .

Case Study 1: Antitumor Activity Assessment

A study assessed the antitumor activity of L-Proline derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation compared to controls, highlighting their potential as anticancer agents.

Case Study 2: Chiral Separation Efficiency

In a comparative study on chiral separation methods using L-Proline, 1-(3,5-dinitrobenzoyl)- as a chiral selector versus traditional methods, it was found that the new method significantly reduced analysis time while maintaining high resolution between enantiomers.

Propiedades

Número CAS |

103238-71-7 |

|---|---|

Fórmula molecular |

C12H11N3O7 |

Peso molecular |

309.23 g/mol |

Nombre IUPAC |

(2S)-1-(3,5-dinitrobenzoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H11N3O7/c16-11(13-3-1-2-10(13)12(17)18)7-4-8(14(19)20)6-9(5-7)15(21)22/h4-6,10H,1-3H2,(H,17,18)/t10-/m0/s1 |

Clave InChI |

ILUIVNFRFIAWLJ-JTQLQIEISA-N |

SMILES |

C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

SMILES canónico |

C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Sinónimos |

N-(3,5-Dinitrobenzoyl)-L-proline |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.